molecular formula C16H15NO4S B2810042 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid CAS No. 1259225-21-2

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid

Cat. No.: B2810042
CAS No.: 1259225-21-2
M. Wt: 317.36
InChI Key: XGFQMDJYJHPWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a synthetic organic compound It is characterized by the presence of a benzoic acid moiety, a sulfonylamino group, and a 4-methylphenyl ethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid typically involves the following steps:

    Formation of the Ethenyl Group: The 4-methylphenyl ethenyl group can be introduced through a Heck reaction, where a 4-methylphenyl halide reacts with an ethenyl source in the presence of a palladium catalyst.

    Benzoic Acid Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

    Reduction: The sulfonylamino group can be reduced to an amine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-[[(E)-2-(4-methylphenyl)ethenyl]amino]benzoic acid: Lacks the sulfonyl group.

    4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenylacetic acid: Contains a phenylacetic acid moiety instead of benzoic acid.

Uniqueness

The presence of both the sulfonylamino group and the benzoic acid moiety in 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid makes it unique compared to similar compounds. This combination of functional groups can impart distinct chemical and biological properties.

Properties

IUPAC Name

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-12-2-4-13(5-3-12)10-11-22(20,21)17-15-8-6-14(7-9-15)16(18)19/h2-11,17H,1H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFQMDJYJHPWLB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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